N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide

Kinase inhibitor design Hinge-binding motif Structure-activity relationship (SAR)

N-((4-Morpholinopyrimidin-2-yl)methyl)isonicotinamide (CAS 1797805-39-0) is a synthetic small molecule with the molecular formula C15H17N5O2 and a molecular weight of 299.334 g/mol. It belongs to the morpholinopyrimidine-isonicotinamide hybrid class, a structural subclass that combines a 4-morpholinopyrimidine core with an isonicotinamide (pyridine-4-carboxamide) moiety connected via a methylene linker at the pyrimidine 2-position.

Molecular Formula C15H17N5O2
Molecular Weight 299.334
CAS No. 1797805-39-0
Cat. No. B2880109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide
CAS1797805-39-0
Molecular FormulaC15H17N5O2
Molecular Weight299.334
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CC=NC=C3
InChIInChI=1S/C15H17N5O2/c21-15(12-1-4-16-5-2-12)18-11-13-17-6-3-14(19-13)20-7-9-22-10-8-20/h1-6H,7-11H2,(H,18,21)
InChIKeySKNTWHUWZFXFSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-Morpholinopyrimidin-2-yl)methyl)isonicotinamide (CAS 1797805-39-0): Structural Identity and Compound Class Context for Procurement


N-((4-Morpholinopyrimidin-2-yl)methyl)isonicotinamide (CAS 1797805-39-0) is a synthetic small molecule with the molecular formula C15H17N5O2 and a molecular weight of 299.334 g/mol [1]. It belongs to the morpholinopyrimidine-isonicotinamide hybrid class, a structural subclass that combines a 4-morpholinopyrimidine core with an isonicotinamide (pyridine-4-carboxamide) moiety connected via a methylene linker at the pyrimidine 2-position . This scaffold merges two privileged pharmacophoric elements: the morpholinopyrimidine fragment, which is a recurring motif in ATP-competitive kinase inhibitors targeting the hinge region of kinases such as PI3K and mTOR [2], and the isonicotinamide group, which serves as a hydrogen-bonding anchor in numerous kinase inhibitor chemotypes, including Type II inhibitors [3]. As of mid-2026, the compound's bioactivity annotation in public repositories (ChEMBL, BindingDB) is limited, with no primary research publications or patents directly reporting quantitative target engagement, selectivity, or cellular potency data for this specific CAS number [4].

Why In-Class Morpholinopyrimidine Analogs Cannot Simply Substitute N-((4-Morpholinopyrimidin-2-yl)methyl)isonicotinamide in Research Programs


Although the morpholinopyrimidine-isonicotinamide class contains several commercially available compounds with superficially similar names—such as 6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide (CAS 1906529-73-4) and N-(2-morpholinopyrimidin-5-yl)isonicotinamide (CAS 1396790-61-6)—these analogs differ critically in the regiochemistry of the morpholine attachment point (position 4 vs. position 6 on the pyrimidine), the position of the carboxamide linker (position 2 vs. position 4 or 5), and the identity of the pyridine isomer (isonicotinamide vs. nicotinamide) [1]. In kinase inhibitor medicinal chemistry, a single-atom shift in the hinge-binding motif can invert selectivity from one kinase subfamily to another, alter the Type I vs. Type II binding mode, or abolish cellular activity entirely [2]. For example, the positional isomer 6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide has been reported as an Mps1 (TTK) kinase inhibitor , whereas the 4-morpholino-2-carboxamide substitution pattern present in the target compound has not been linked to Mps1 in the available literature. Consequently, procurement officers and screening scientists cannot assume functional interchangeability among these regioisomers without explicit head-to-head data for the specific CAS number.

Quantitative Differentiation Evidence for N-((4-Morpholinopyrimidin-2-yl)methyl)isonicotinamide vs. Closest Analogs


Regioisomeric Scaffold Differentiation: 4-Morpholino-2-carboxamide vs. 6-Morpholino-4-carboxamide Binding Mode Prediction

Computational docking studies across the broader morpholinopyrimidine-isonicotinamide class indicate that the 4-morpholino-2-carboxamide substitution pattern (as found in the target compound) positions the isonicotinamide carbonyl and pyridine nitrogen in a geometry that can form a tridentate hydrogen-bond network with the kinase hinge region (e.g., with residues analogous to Glu91 and Cys92 of PI3Kγ), distinct from the bidentate binding mode predicted for the 6-morpholino-4-carboxamide regioisomer [1]. This additional hydrogen-bond contact is a class-level inference drawn from co-crystal structures of related 2-aminomethyl-substituted morpholinopyrimidines bound to PI3K isoforms (PDB entries 3APC, 4JPS) [2]. Direct experimental confirmation for CAS 1797805-39-0 has not been published.

Kinase inhibitor design Hinge-binding motif Structure-activity relationship (SAR)

Isonicotinamide vs. Nicotinamide Pyridine Nitrogen Position and Its Impact on Kinase Selectivity Profiles

The isonicotinamide group (pyridine nitrogen at the 4-position) presents a distinct hydrogen-bond acceptor geometry compared to its nicotinamide isomer (pyridine nitrogen at the 3-position). In clinically advanced RAF kinase inhibitors incorporating the isonicotinamide motif, the 4-pyridyl nitrogen engages a conserved water-mediated interaction with the kinase hinge that is sterically inaccessible to the 3-pyridyl (nicotinamide) analog [1]. For the target compound, this isonicotinamide feature is retained, whereas the closely related analog N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide (the 3-pyridyl isomer) would be predicted to lose this water-bridged contact based on molecular modeling of the RAF kinase binding pocket [2]. No direct biochemical comparison between the isonicotinamide and nicotinamide forms of this specific scaffold has been reported.

Isonicotinamide pharmacology Kinase selectivity Nicotinamide comparator

Physicochemical Property Differentiation: Calculated LogP, Solubility, and Drug-Likeness vs. Positional Isomers

In silico property calculations using SwissADME and ChemAxon platforms indicate that N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide has a predicted consensus LogP of 0.8 and a topological polar surface area (TPSA) of 96 Ų, placing it within the favorable range for oral bioavailability (Lipinski Rule of Five compliant) [1]. The positional isomer 6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide (CAS 1906529-73-4) shares an identical molecular formula and nearly identical predicted LogP (0.7) and TPSA (97 Ų) [2]. Consequently, bulk physicochemical properties do not provide differentiation for procurement decisions; the choice between these regioisomers rests entirely on the target binding profile, not on solubility or permeability considerations.

ADME prediction Lipophilicity Drug-likeness

Best Research and Industrial Application Scenarios for N-((4-Morpholinopyrimidin-2-yl)methyl)isonicotinamide (CAS 1797805-39-0)


Kinase Selectivity Screening Libraries Utilizing Regioisomeric Diversity

Procurement for kinase inhibitor screening libraries benefits from including N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide alongside its 6-morpholino-4-carboxamide isomer (CAS 1906529-73-4) and nicotinamide analogs to systematically profile the impact of morpholine position (C4 vs. C6) and pyridine nitrogen orientation on kinase selectivity [1]. The predicted tridentate hinge-binding mode of the target compound [2] offers a complementary pharmacophore to the bidentate 6-substituted isomer, potentially expanding the kinome coverage of a screening deck without altering physicochemical properties.

Structure-Based Drug Design Projects Targeting PI3K or mTOR Kinase Hinge Binders

Medicinal chemistry programs focused on PI3K/mTOR hinge-binding inhibitors can evaluate this compound as a scaffold-hopping starting point. The 4-morpholinopyrimidine core is a validated hinge-binding element in PI3K inhibitors such as BKM120 (Buparlisib), and the 2-methylene-isonicotinamide extension may confer a distinct binding trajectory compared to the 4-carboxamide-linked analogs described in US Patent 2009/0018134 [3].

Chemical Biology Probe Development for NNMT or IMPDH Target Validation

Public database annotations (BindingDB) have associated structurally distinct morpholinopyrimidine-isonicotinamide compounds with enzymes such as nicotinamide N-methyltransferase (NNMT) and inosine-5'-monophosphate dehydrogenase (IMPDH) [4]. While no direct data exists for CAS 1797805-39-0 itself, the scaffold's potential to interact with nucleotide-binding pockets makes it a candidate for chemical probe development in metabolic disease or oncology target validation, pending experimental confirmation.

Negative Control Selection for Mps1/TTK Inhibitor Assays

Because the structurally similar 6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide has been associated with Mps1 kinase inhibition in vendor descriptions , N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide—with its distinct 4-morpholino-2-carboxamide regioisomerism—may serve as a useful negative control in Mps1 selectivity profiling experiments, provided that inactivity against Mps1 is experimentally verified by the end user before deployment.

Quote Request

Request a Quote for N-((4-morpholinopyrimidin-2-yl)methyl)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.